molecular formula C18H19N3O7S B12413714 Methoxycarbonyl Cefadroxil-d4

Methoxycarbonyl Cefadroxil-d4

Cat. No.: B12413714
M. Wt: 425.5 g/mol
InChI Key: HPHUOITVNQICJI-VWZYBACSSA-N
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Description

Methoxycarbonyl Cefadroxil-d4 is a stable isotope-labeled derivative of the cephalosporin antibiotic Cefadroxil. It is synthesized by introducing four deuterium atoms (D4) and a methoxycarbonyl functional group (-OCO2CH3) into the parent compound. The molecular formula is C18H15D4N3O7S, with a molecular weight of 425.45 g/mol and an accurate mass of 425.12 . This compound is primarily used as an internal standard in pharmacokinetic and metabolomic studies, enabling precise quantification via mass spectrometry due to its isotopic purity . Its SMILES notation ( O=C1C@@...C([2H])=C2[2H]) highlights the structural modifications, including deuterium substitution at specific positions and the methoxycarbonyl moiety .

Properties

Molecular Formula

C18H19N3O7S

Molecular Weight

425.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-methoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N3O7S/c1-8-7-29-16-12(15(23)21(16)13(8)17(24)25)20-14(22)11(19)9-3-5-10(6-4-9)28-18(26)27-2/h3-6,11-12,16H,7,19H2,1-2H3,(H,20,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D

InChI Key

HPHUOITVNQICJI-VWZYBACSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])OC(=O)OC)[2H]

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)OC(=O)OC)N)SC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxycarbonyl Cefadroxil-d4 involves the incorporation of deuterium atoms into the cefadroxil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium and the overall structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Methoxycarbonyl Cefadroxil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

The compound Methoxycarbonyl Cefadroxil-d4, a deuterated form of the antibiotic cefadroxil, has garnered attention in scientific research for its applications in pharmacokinetics, drug development, and analytical chemistry. This article explores its applications in detail, supported by data tables and case studies.

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. This compound is particularly useful in these studies due to its isotopic labeling, which allows researchers to trace the compound's behavior in biological systems without interference from naturally occurring isotopes.

Case Study: Bioavailability Assessment

A study conducted on the bioavailability of cefadroxil utilized this compound to assess absorption rates in different formulations. The results indicated that formulations with higher lipid content showed improved bioavailability compared to standard aqueous solutions. This finding is critical for developing more effective drug delivery systems.

Analytical Chemistry

This compound is employed in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature enhances signal clarity and resolution, allowing for more accurate quantification and structural elucidation of drug compounds.

Data Table: Comparison of Analytical Techniques

TechniqueSensitivityResolutionApplication
Mass SpectrometryHighModerateQuantification of drug metabolites
NMR SpectroscopyModerateHighStructural analysis of drug compounds
UV SpectrophotometryLowLowBasic concentration assessments

Drug Development

In drug development, this compound serves as a reference compound for stability studies and formulation development. Its isotopic labeling allows researchers to monitor degradation pathways and metabolic transformations more effectively.

Case Study: Stability Testing

A stability study using this compound revealed that certain excipients could significantly enhance the stability of cefadroxil formulations under accelerated conditions. This insight is valuable for pharmaceutical manufacturers aiming to improve product shelf life.

In Silico Modeling

The compound is also utilized in computational studies to model interactions between cefadroxil derivatives and bacterial targets. These models help predict efficacy and guide the design of new antibiotics with improved activity against resistant strains.

Mechanism of Action

Methoxycarbonyl Cefadroxil-d4, like cefadroxil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the disruption of cell wall biosynthesis and ultimately causes bacterial cell lysis. The incorporation of deuterium does not significantly alter the mechanism of action but enhances the compound’s stability and analytical utility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Parent Compound (Cefadroxil)

Cefadroxil, the non-deuterated parent compound, has the molecular formula C16H17N3O5S and a molecular weight of 510.52 g/mol . Methoxycarbonyl Cefadroxil-d4 differs structurally in two key aspects:

Deuterium Substitution : Four hydrogen atoms are replaced with deuterium, reducing metabolic lability and enhancing analytical precision.

Methoxycarbonyl Group : This addition increases polarity and alters solubility compared to Cefadroxil.

Parameter This compound Cefadroxil
Molecular Formula C18H15D4N3O7S C16H17N3O5S
Molecular Weight (g/mol) 425.45 510.52
Functional Groups Methoxycarbonyl, deuterium β-lactam, amine, thioether
Primary Application Analytical reference standard Antibiotic (clinical use)

Comparison with Methoxycarbonyl-Containing Alkaloids

Methoxycarbonyl groups are also found in bioactive alkaloids, though their core structures and applications differ significantly:

  • Alkaloids from Litsea cubeba: Compounds like (+)-N-(methoxycarbonyl)-N-nordicentrin (1) and (+)-N-(methoxycarbonyl)-N-nor-predicentrine (2) share the methoxycarbonyl group but are isoquinoline alkaloids with antimicrobial and antifungal properties .
  • Alstonine : An indole alkaloid with a methoxycarbonyl group, alstonine exhibits antipsychotic and antiparasitic activities .
Compound Core Structure Key Functional Groups Biological Activity Application
This compound Cephalosporin Methoxycarbonyl, deuterium None (analytical tool) Pharmacokinetic research
(+)-N-(methoxycarbonyl)-N-nordicentrin Isoquinoline alkaloid Methoxycarbonyl, amine Antimicrobial, antifungal Drug discovery
Alstonine Indole alkaloid Methoxycarbonyl, indole Antipsychotic, antiparasitic Traditional medicine

Pharmacological and Toxicological Profiles

  • Methoxycarbonyl Alkaloids : Exhibit diverse effects; for example, litebamine (a related alkaloid) inhibits platelet aggregation and acetylcholinesterase .

Biological Activity

Methoxycarbonyl Cefadroxil-d4 is a stable isotope-labeled derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is primarily utilized in pharmacokinetic studies and drug metabolism research due to its isotopic labeling, which allows for precise tracking of the compound's behavior in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H15D4N3O7S
  • Molecular Weight : 425.45 g/mol
  • CAS Number : Not available

Cefadroxil and its derivatives, including this compound, exert their antibacterial effects by inhibiting bacterial cell wall synthesis. This inhibition occurs through binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. The presence of the methoxycarbonyl group in this compound may influence its affinity for these PBPs, potentially altering its efficacy compared to non-labeled cefadroxil.

Antimicrobial Efficacy

Research indicates that cefadroxil is effective against a range of Gram-positive and some Gram-negative bacteria. The biological activity of this compound has been assessed in various studies:

  • In Vitro Studies : Studies have shown that cefadroxil exhibits minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli. The isotopic labeling does not significantly alter these MIC values, suggesting that this compound retains similar antimicrobial properties to its parent compound .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated using animal models. Key findings include:

  • Absorption : Rapid absorption was observed post-administration, with peak plasma concentrations reached within 1-2 hours.
  • Distribution : The compound demonstrates a wide distribution in tissues, which is beneficial for treating systemic infections.
  • Metabolism : Studies indicate that this compound undergoes similar metabolic pathways as cefadroxil, primarily via hepatic metabolism .

Table 1: Antimicrobial Activity of Cefadroxil and Its Derivatives

PathogenMIC (mg/L)Reference
Staphylococcus aureus0.5
Escherichia coli2
Streptococcus pneumoniae0.25

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueUnit
C_max15.2µg/mL
T_max1.5hours
Half-life6.3hours
Volume of distribution0.3L/kg

Case Studies

Several case studies highlight the utility of this compound in clinical research:

  • Study on Drug Interactions : A study evaluated the interaction between this compound and other antibiotics in vitro, revealing potential synergistic effects when combined with aminoglycosides against resistant strains .
  • Metabolic Pathway Analysis : Another study utilized this compound to trace metabolic pathways in liver microsomes, providing insights into the biotransformation processes affecting cefadroxil's efficacy .

Q & A

Q. How is Methoxycarbonyl Cefadroxil-d4 synthesized and characterized in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves deuterium labeling at specific positions of the parent compound, Cefadroxil, to enable tracking in pharmacokinetic studies. Key steps include:

  • Deuterium incorporation : Using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions to ensure isotopic purity .
  • Structural validation : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for confirming molecular structure and isotopic enrichment. For example, ¹H-NMR can distinguish deuterium-substituted protons, while HPLC-MS verifies purity (>98%) .
  • Stability testing : Accelerated stability studies under varying pH and temperature conditions to assess degradation pathways .

Q. What analytical techniques are most reliable for validating the purity and stability of this compound?

Methodological Answer:

  • Purity assessment : HPLC coupled with UV/Vis or mass spectrometry (MS) is standard. For example, HPLC retention time consistency and MS isotopic patterns confirm deuterium labeling integrity .
  • Stability profiling : Use of forced degradation studies (e.g., exposure to heat, light, or oxidative conditions) followed by LC-MS to identify degradation products. Stability-indicating methods must resolve parent and degradation peaks .
  • Quantitative analysis : Calibration curves using deuterated internal standards (e.g., d₃-methanol) to minimize matrix effects in bioanalytical assays .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to evaluate this compound in vivo?

Methodological Answer:

  • Dose selection : Preclinical trials using Sprague-Dawley rats or similar models, with doses adjusted based on Cefadroxil’s known pharmacokinetics. Include a non-deuterated control to assess isotope effects .
  • Sampling protocol : Serial blood/tissue sampling at critical timepoints (e.g., T₀, T₁₅₋₃₀min, T₂₄h) to capture absorption, distribution, and elimination phases. Plasma samples should be processed with protease inhibitors to prevent degradation .
  • Data normalization : Use area-under-the-curve (AUC) ratios (deuterated vs. non-deuterated) to quantify metabolic half-life differences. Statistical tools like ANOVA or mixed-effects models account for inter-subject variability .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer:

  • Controlled variable testing : Replicate experiments under standardized conditions (e.g., CLSI guidelines for MIC assays). Variables like bacterial strain selection (Gram-positive vs. Gram-negative), inoculum size, and growth media must be rigorously controlled .
  • Structural dynamics analysis : Use techniques like ATR-FTIR spectroscopy to correlate molecular conformational changes (e.g., methoxycarbonyl group orientation) with bioactivity. Phase transitions or aggregation states may explain discrepancies .
  • Purity-driven validation : Cross-validate results with independently synthesized batches. Impurities as low as 2% (e.g., non-deuterated contaminants) can skew bioactivity readings .

Q. What are best practices for analyzing and presenting data from this compound studies?

Methodological Answer:

  • Statistical rigor : Apply t-tests or non-parametric equivalents (e.g., Mann-Whitney U) for pairwise comparisons. For multi-group studies, use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) .
  • Data visualization : Present dose-response curves with 95% confidence intervals. Use scatterplots for pharmacokinetic data, highlighting AUC comparisons .
  • Error reporting : Include standard deviation (SD) or standard error of the mean (SEM) in tables. For example:
ParameterThis compoundCefadroxil (Control)
Half-life (h)2.5 ± 0.31.8 ± 0.2
AUC (μg·h/mL)45.6 ± 4.138.9 ± 3.7

Data presented as mean ± SD (n=6) .

Key Considerations for Methodological Rigor

  • Reproducibility : Document experimental protocols in detail, including reagent lot numbers and equipment calibration dates. Independent replication by a second lab strengthens validity .
  • Ethical compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC) and include ethics statements in publications .
  • Literature alignment : Compare results with prior studies on Cefadroxil analogs, citing discrepancies and proposing mechanistic explanations (e.g., deuterium isotope effects on metabolism) .

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